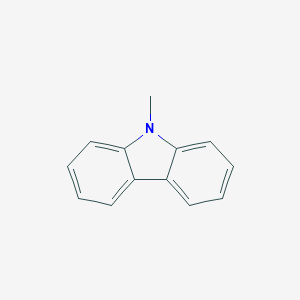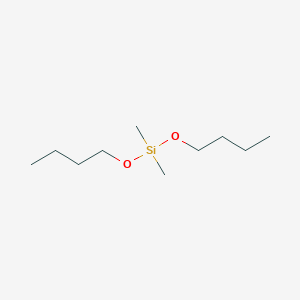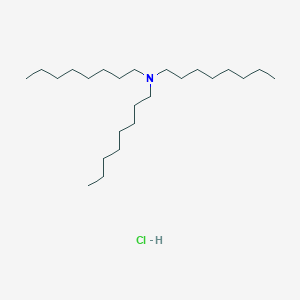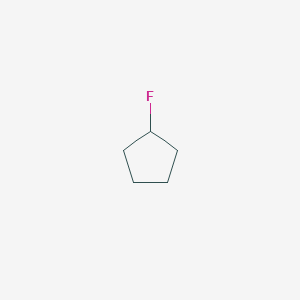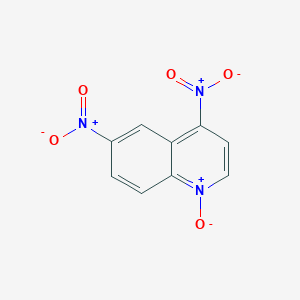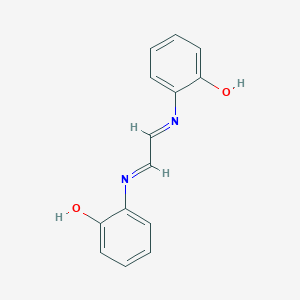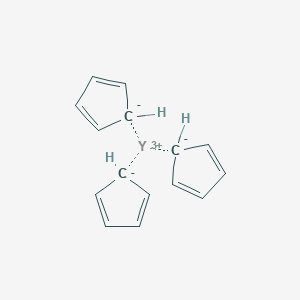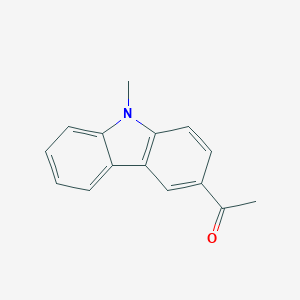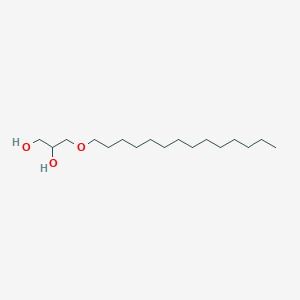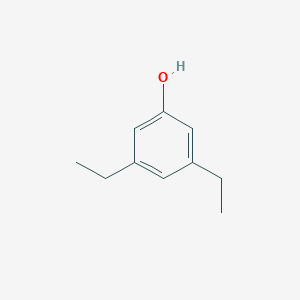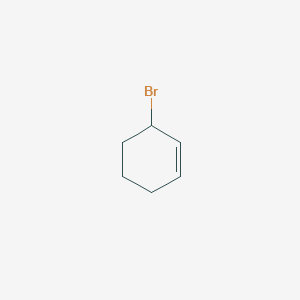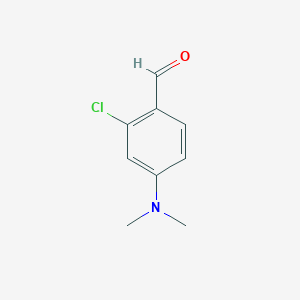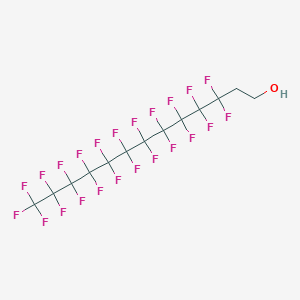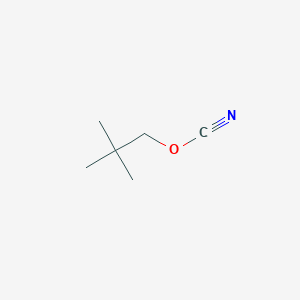
2,2-Dimethylpropyl cyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylpropyl cyanate, also known as DMPC, is a chemical compound with the molecular formula C6H11NO. It is a colorless liquid that is widely used in scientific research due to its unique properties. DMPC is an isocyanate, which means it contains a functional group that reacts with nucleophiles, such as amines, to form ureas. This property makes DMPC a useful reagent in many chemical reactions, including the synthesis of biologically active compounds.
Wirkmechanismus
2,2-Dimethylpropyl cyanate acts as a nucleophile in chemical reactions, reacting with electrophiles, such as isocyanates, to form urea derivatives. The reaction proceeds via the formation of an intermediate carbamate, which then undergoes hydrolysis to form the final product. The mechanism of action of 2,2-Dimethylpropyl cyanate is well understood, and it has been extensively studied in the context of organic synthesis.
Biochemische Und Physiologische Effekte
2,2-Dimethylpropyl cyanate has not been extensively studied for its biochemical and physiological effects. However, it is known to be a potent irritant and can cause skin and eye irritation. 2,2-Dimethylpropyl cyanate is also a respiratory irritant and can cause respiratory distress if inhaled. Therefore, it is important to handle 2,2-Dimethylpropyl cyanate with care and to use appropriate safety precautions when working with this compound.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-Dimethylpropyl cyanate has several advantages for use in lab experiments. It is a versatile reagent that can be used in a wide range of chemical reactions. 2,2-Dimethylpropyl cyanate is also relatively easy to synthesize and can be obtained in high purity. However, 2,2-Dimethylpropyl cyanate is a toxic and hazardous compound, and appropriate safety precautions must be taken when working with this compound. In addition, 2,2-Dimethylpropyl cyanate is not readily available commercially, and it may be difficult to obtain for some researchers.
Zukünftige Richtungen
There are several future directions for research involving 2,2-Dimethylpropyl cyanate. One potential area of research is the development of new synthetic methods for 2,2-Dimethylpropyl cyanate and related compounds. Another area of research is the development of new applications for 2,2-Dimethylpropyl cyanate in organic synthesis and materials science. Finally, there is potential for research into the biochemical and physiological effects of 2,2-Dimethylpropyl cyanate, particularly in the context of occupational health and safety.
Synthesemethoden
2,2-Dimethylpropyl cyanate can be synthesized by reacting 2,2-dimethylpropanol with phosgene in the presence of a base catalyst, such as triethylamine. The reaction proceeds via the formation of an intermediate chloroformate, which then reacts with ammonia to form 2,2-Dimethylpropyl cyanate. The overall reaction can be represented as follows:
C6H14O + COCl2 + NH3 → C6H11NO + 2HCl + CO2
Wissenschaftliche Forschungsanwendungen
2,2-Dimethylpropyl cyanate has been used in a wide range of scientific research applications, including the synthesis of biologically active compounds, such as urea derivatives. 2,2-Dimethylpropyl cyanate has also been used as a reagent in the preparation of polymer materials, such as polyurethanes. In addition, 2,2-Dimethylpropyl cyanate has been used in the synthesis of pharmaceuticals, such as antiviral and anticancer agents.
Eigenschaften
CAS-Nummer |
1459-44-5 |
|---|---|
Produktname |
2,2-Dimethylpropyl cyanate |
Molekularformel |
C6H11NO |
Molekulargewicht |
113.16 g/mol |
IUPAC-Name |
2,2-dimethylpropyl cyanate |
InChI |
InChI=1S/C6H11NO/c1-6(2,3)4-8-5-7/h4H2,1-3H3 |
InChI-Schlüssel |
VCXUAVBUVJXKSR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)COC#N |
Kanonische SMILES |
CC(C)(C)COC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



